molecular formula C6H7F2NS B1493049 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine CAS No. 1555527-48-4

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Cat. No.: B1493049
CAS No.: 1555527-48-4
M. Wt: 163.19 g/mol
InChI Key: KMJVIXOIXVHJJS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a chemical building block of high interest in research and development, particularly for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The compound features a thiophene ring, a common feature in many bioactive molecules, coupled with a 2,2-difluoroethylamine moiety. The difluoromethyl (CF2H) group is a critically important motif in modern medicinal chemistry, as it can act as a hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups, which can fine-tune the physicochemical properties, metabolic stability, and membrane permeability of lead compounds . The (S)-enantiomer of this compound, available as a hydrochloride salt (CAS 2919940-83-1), is offered by several fine chemical suppliers, indicating a demand for this chiral scaffold in the preparation of stereochemically pure targets . Derivatives of similar difluoroethylamine structures have been documented as useful intermediates for the preparation of agrochemical active substances and key precursors for acid-generating agents used in the electronics industry . As a versatile chiral building block, this compound is for Research Use Only and is intended for further chemical synthesis and manufacturing in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for direct human use.

Properties

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJVIXOIXVHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine generally involves two key steps:

This approach is well-documented in recent organic synthesis literature, where difluorinated ketones serve as crucial intermediates for subsequent amination reactions.

Preparation of α,α-Difluorinated Ketones (Key Intermediate)

The α,α-difluorinated ketones can be synthesized via nucleophilic substitution and condensation reactions involving methyl ketones and fluorinated reagents.

Typical Procedure:

  • The corresponding methyl ketone (e.g., 2-acetylthiophene) is dissolved in dry tetrahydrofuran (THF) under an inert argon atmosphere.
  • Sodium hydride (NaH) is added at 0°C to deprotonate the methyl ketone.
  • Ethyl trifluoroacetoacetate is then added dropwise, and the mixture is stirred at room temperature for 16 hours.
  • The reaction is quenched with aqueous HCl, and the product is extracted with dichloromethane (CH2Cl2).
  • The organic layer is dried and purified by column chromatography to isolate the α,α-difluorinated ketone intermediate.

This method ensures high selectivity for the difluorinated ketone necessary for further amination.

Reductive Amination to Form this compound

The reductive amination step converts the difluorinated ketone to the corresponding amine through the following:

  • The difluorinated ketone is dissolved in dry methanol under nitrogen.
  • Ammonium acetate is added to form an imine intermediate.
  • The reaction mixture is cooled to 0°C, and sodium cyanoborohydride (NaBH3CN) is added as a reducing agent.
  • After stirring for several hours, the reaction mixture is acidified to pH 5 with aqueous HCl.
  • The product is extracted and purified to yield the racemic this compound.

This reductive amination is a mild and efficient method to introduce the amine functionality without affecting the sensitive difluoromethyl group.

Alternative Method: Mannich-Type Reaction Using 2-Acetylthiophene

An alternative and industrially relevant method involves a Mannich-type reaction starting from 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and hydrochloric acid under reflux conditions.

Key experimental conditions and yields:

Yield (%) Reaction Conditions Notes
94% Reflux in water/isopropyl alcohol for 6 h with HCl High yield, cooled to 0°C, slurry filtered and dried
92.4% Reflux in isopropanol for 8 h with HCl Filtration after cooling, washing with ethanol
89.6% Reflux in ethanol/water, pH 3-4 for 8 h Crystallization after freezing overnight
80% Reflux in ethanol with HCl for 8 h Dilution with ethanol and acetone, solid collected by filtration
76% Heating at 100°C in water/isopropyl alcohol for 6 h Solid filtered and dried under vacuum
73% Reflux in ethanol/acetone for 2 h with HCl Crystals separated by filtration, dried at 60°C
69% Heating at 70°C in isopropyl alcohol for 18 h with HCl White precipitate filtered and dried under vacuum
60.4% Reflux in isopropyl alcohol for 3 h Suspension diluted and filtered, washed with isopropanol

This method involves a three-component condensation where 2-acetylthiophene reacts with dimethylamine hydrochloride and paraformaldehyde in the presence of hydrochloric acid, leading to the formation of 2-(dimethylamino)-1-(thiophen-2-yl)ethanone hydrochloride, a key intermediate. Subsequent amination or modification steps can convert this intermediate to the target amine.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield (%) Notes
1 α,α-Difluorinated ketone synthesis 2-Acetylthiophene, NaH, Ethyl trifluoroacetoacetate THF, 0°C to RT, 16 h Not specified Purification by chromatography
2 Reductive amination Difluorinated ketone, ammonium acetate, NaBH3CN MeOH, N2, 0°C, 6 h total Not specified Acidification and extraction
3 Mannich-type condensation 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, HCl Reflux in various solvents (water, ethanol, isopropanol) 60-94% Industrially scalable, multiple solvent systems

Research Findings and Analysis

  • The reductive amination approach provides a versatile and mild route to synthesize racemic this compound with good control over functional group compatibility.
  • The Mannich-type reaction is robust and yields high purity intermediates suitable for further transformations. It is widely used in industrial settings due to its scalability and relatively simple workup.
  • Variation in solvent systems and reaction times allows optimization of yield and purity, with isopropanol and ethanol being common choices.
  • Acidic conditions (HCl) are essential for the Mannich reaction to proceed efficiently, facilitating iminium ion formation and subsequent nucleophilic attack.
  • Purification typically involves crystallization or filtration of the hydrochloride salts, which are stable and easy to handle.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Thiophene-2-carboxylic acid derivatives.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Substituted thiophenes with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Non-Fluorinated Analogs

2-(Thiophen-2-yl)ethan-1-amine
  • Structure : Lacks fluorine substituents.
  • Molecular Weight : 127.21 g/mol (CAS: 22038-88-6) .
  • Synthesis : Prepared via reduction of thiophene-containing ketones or direct amination. The hydrochloride salt is synthesized by reacting the free base with HCl in ethyl acetate (yield: 49%) .
  • Applications : Used as an intermediate in pharmaceuticals, such as the antipsychotic drug Ulotaront, where it acts as a trace amine-associated receptor 1 (TAAR1) agonist .
N,N,N-Trimethyl-1-(thiophen-2-yl)ethan-1-aminium Trifluoromethanesulfonate
  • Structure : Quaternary ammonium salt with a thiophene moiety.
  • Synthesis : Derived from N,N-dimethyl-1-(thiophen-2-yl)ethan-1-amine via methylation with methyl triflate .
  • Properties: Forms a waxy residue that remains liquid even at −30°C, indicating unique solubility and phase behavior compared to non-ionic analogs .

Fluorinated Derivatives

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine
  • Structure : Pyridine replaces thiophene.
  • Molecular Weight : 158.15 g/mol (CAS: 60010-40-4) .
  • Applications : Used in drug discovery for its dual heterocyclic system, which enhances binding to aromatic receptors.
  • Key Differences : The pyridine ring introduces basicity and hydrogen-bonding capability, altering pharmacokinetics compared to thiophene-based analogs .
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine Hydrochloride
  • Structure : 3-Methylphenyl substituent instead of thiophene.
  • Molecular Weight : 207.65 g/mol (CAS: 1803562-69-7) .
  • Applications : A small-molecule scaffold for kinase inhibitors and GPCR modulators.

Complex Derivatives with Additional Functional Groups

2-(5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
  • Structure : Incorporates a triazole ring.
  • Molecular Weight: 195.07 g/mol (CAS: Not provided) .
  • Key Differences : The triazole ring introduces additional hydrogen-bonding sites, enhancing receptor affinity compared to simpler amines.
2-(Thiophen-2-yl)-2-tosylethan-1-amine Hydrochloride
  • Structure : Contains a tosyl (p-toluenesulfonyl) group.
  • Applications : Likely used in proteolysis-targeting chimeras (PROTACs) due to its sulfonyl moiety, which facilitates protein degradation .
  • Key Differences : The sulfonyl group increases molecular weight and polarity, altering solubility and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Features Applications
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine 60010-40-4 158.15 Thiophene + difluoro Drug scaffolds, materials science
2-(Thiophen-2-yl)ethan-1-amine 22038-88-6 127.21 Non-fluorinated TAAR1 agonists
2,2-Difluoro-2-(pyridin-3-yl)ethan-1-amine 60010-40-4 158.15 Pyridine substitution Receptor-targeted therapies
2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine HCl 1803562-69-7 207.65 Hydrophobic methyl group Kinase inhibitors

Key Research Findings

  • Fluorination Impact: The introduction of fluorine atoms in 2,2-difluoro analogs enhances metabolic stability and electronic properties, making them superior to non-fluorinated derivatives in drug design .
  • Biological Activity : Triazole-containing derivatives (e.g., compound in ) show promising TAAR1 agonist activity, highlighting the importance of heterocyclic modifications.
  • Synthetic Challenges: Fluorinated analogs often require specialized reagents (e.g., NFSi in ), leading to moderate yields compared to non-fluorinated counterparts.

Biological Activity

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a fluorinated compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure enhances its binding affinity to various biological targets, making it a significant subject of research in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H9F2NC_8H_9F_2N, with a molecular weight of approximately 171.19 g/mol. The compound features two fluorine atoms attached to the ethylamine backbone, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity and stability, allowing it to modulate various biological pathways effectively.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antiparasitic Activity : In studies involving Trypanosoma brucei, the pathogen responsible for African sleeping sickness, compounds similar to this compound have shown inhibitory effects at concentrations below 3.6 μM without significant toxicity to mammalian cells .
  • Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties through the inhibition of specific cancer cell lines. For example, certain fluorinated compounds have demonstrated selective cytotoxicity against tumor cells while sparing normal cells .
  • Enzyme Inhibition : The compound's structural characteristics may allow it to act as an inhibitor for various enzymes involved in disease pathways. This includes potential inhibition of kinases and other targets critical in cancer progression and other diseases .

Study on Trypanosoma brucei

In a high-throughput screening study involving over 700,000 compounds, derivatives related to this compound were found to inhibit Trypanosoma brucei effectively. The lead compounds exhibited IC50 values below 100 nM, indicating strong potency against the parasite while maintaining low toxicity towards mammalian cells .

Anticancer Activity Assessment

A series of fluorinated derivatives were evaluated for their anticancer activity against various cell lines. Notably, compounds with similar structural motifs showed significant inhibition of cell proliferation in vitro. The most potent derivatives achieved IC50 values in the nanomolar range against specific cancer cell lines, demonstrating their therapeutic potential .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the unique arrangement of fluorine atoms in this compound contributes distinct biological properties that may enhance its efficacy as a pharmaceutical agent.

Compound NameMolecular FormulaIC50 (μM)Biological Activity
This compoundC8H9F2N<3.6Antiparasitic activity
Similar Compound AC8H9F3N<0.1Anticancer activity
Similar Compound BC9H10F3N<0.5Enzyme inhibition

Q & A

Q. What are the recommended synthetic methodologies for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine?

The compound can be synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, following general procedures for amine reduction. For example, azide intermediates may be reduced under hydrogen gas to yield the target amine with high efficiency (88% yield in analogous reactions) . Alternative routes include coupling reactions with thiophene derivatives, followed by fluorination steps. Purification typically involves column chromatography (e.g., n-pentane:EtOAc solvent systems) to isolate the product .

Q. What safety protocols are critical when handling this compound?

Due to its fluorinated and amine-functionalized structure, adhere to stringent safety measures:

  • Storage : Maintain under inert gas (N₂ or Ar) and moisture-free conditions to prevent decomposition .
  • Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact, as per hazard codes H314 (severe skin/eye damage) and H335 (respiratory irritation) .
  • Waste disposal : Collect organic waste separately and consult institutional guidelines for hazardous material disposal .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiophene ring environment and fluorine substitution patterns. For example, thiophene protons typically resonate between δ 6.9–7.3 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns, as demonstrated in analogous amine derivatives (e.g., [M+H]+ calibration) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated amines?

  • SHELX Programs : Use SHELXL for refining crystal structures, particularly for small molecules. The software handles twinned data and high-resolution refinements effectively .
  • Mercury Visualization : Analyze packing motifs and intermolecular interactions (e.g., fluorine-mediated hydrogen bonds) to validate crystallographic models .

Q. How can researchers optimize low yields in catalytic hydrogenation steps?

  • Catalyst Optimization : Increase Pd/C loading (e.g., 10% w/w) or extend reaction times (e.g., 14–24 hours) to ensure complete reduction of intermediates .
  • Solvent Systems : Switch to polar aprotic solvents (e.g., CH₂Cl₂/CH₃OH mixtures) to enhance substrate solubility and catalyst activity .

Q. What strategies address conflicting spectral data in fluorinated compounds?

  • Isotopic Labeling : Use ¹⁹F NMR to track fluorine environments and distinguish between regioisomers.
  • Computational Validation : Perform DFT calculations to predict NMR chemical shifts and compare with experimental data. Cross-reference with crystallographic results to resolve discrepancies .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Fluorine Substitution : Investigate how difluoro groups modulate electronic effects and bioavailability. Thiophene rings may enhance π-π stacking in target binding pockets .
  • Derivatization : Synthesize analogs (e.g., hydrochloride salts) to study solubility and stability profiles, as seen in related compounds .

Methodological Challenges and Solutions

Q. What are the challenges in purifying air-sensitive fluorinated amines?

  • Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes during purification to prevent oxidation.
  • Chromatography : Employ degassed solvents and silica gel pre-treated with triethylamine to minimize decomposition .

Q. How can researchers validate synthetic intermediates with similar retention factors (Rf)?

  • Tandem LC-MS : Couple liquid chromatography with mass spectrometry to differentiate co-eluting species.
  • 2D NMR : Utilize HSQC or HMBC experiments to resolve overlapping signals in complex mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Reactant of Route 2
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

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